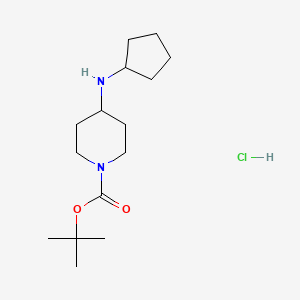![molecular formula C14H13N5 B7813757 N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine](/img/structure/B7813757.png)
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine is a chemical compound belonging to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group[_{{{CITATION{{{_1{N- [2- (5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo 2,3-d ...
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with phenyl-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and automated systems to ensure consistency and efficiency. The process may also include purification steps to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism by which N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Vergleich Mit ähnlichen Verbindungen
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other phenyl-1,2,4-triazoles, such as N-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide and N-(2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Uniqueness: The presence of the benzene-1,2-diamine moiety in this compound distinguishes it from other compounds in the same class, potentially leading to different biological activities and applications.
Eigenschaften
IUPAC Name |
2-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c15-11-8-4-5-9-12(11)16-14-17-13(18-19-14)10-6-2-1-3-7-10/h1-9H,15H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONWXDEWIJLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)NC3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B7813677.png)
![4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid](/img/structure/B7813679.png)

![[1-(4-Formylbenzoyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B7813684.png)



![8-Azoniaspiro[4.5]decane;chloride](/img/structure/B7813712.png)
![1,4-Dioxaspiro[4.6]undecan-7-ol](/img/structure/B7813715.png)


![N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine](/img/structure/B7813745.png)
![2,2,2-Trifluoro-N-[3-(5-hydrazino-thiophen-3-yl)phenyl]acetamide](/img/structure/B7813760.png)
![N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine](/img/structure/B7813767.png)
